molecular formula C10H10O5S2 B2765092 1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate

1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate

Cat. No.: B2765092
M. Wt: 274.3 g/mol
InChI Key: RFHUNIXPGHBTTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-357996 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core thiophene structure through cyclization reactions.

    Step 2: Introduction of sulfonate groups via sulfonation reactions.

    Step 3: Functionalization of the thiophene ring with various substituents under controlled conditions.

Industrial Production Methods: Industrial production of WAY-357996 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or continuous flow reactors: for efficient reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: WAY-357996 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of sulfur atoms in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

WAY-357996 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool compound to study the inhibition of ERK1/2 and its effects on the MAPK pathway.

    Biology: Employed in cell-based assays to investigate the role of ERK1/2 in cellular processes such as proliferation and apoptosis.

    Medicine: Potential therapeutic applications in diseases where the MAPK pathway is dysregulated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs targeting the MAPK pathway.

Mechanism of Action

WAY-357996 exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK pathway . This inhibition disrupts the phosphorylation cascade that normally leads to the activation of various transcription factors and other proteins involved in cell proliferation and survival. By blocking this pathway, WAY-357996 can reduce cell growth and induce apoptosis in certain cell types.

Comparison with Similar Compounds

    U0126: Another inhibitor of ERK1/2, but with a different chemical structure.

    PD98059: A selective inhibitor of the MAPK/ERK kinase (MEK), which is upstream of ERK1/2 in the MAPK pathway.

    SCH772984: A selective inhibitor of ERK1/2 with a distinct mechanism of action compared to WAY-357996.

Uniqueness: WAY-357996 is unique in its specific chemical structure and its ability to inhibit ERK1/2 directly. This direct inhibition can provide more precise control over the MAPK pathway compared to compounds that target upstream kinases like MEK.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHUNIXPGHBTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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